molecular formula C6H4Cl2N2O B1471297 3-Amino-2,6-dichloroisonicotinaldehyde CAS No. 1159813-21-4

3-Amino-2,6-dichloroisonicotinaldehyde

Cat. No.: B1471297
CAS No.: 1159813-21-4
M. Wt: 191.01 g/mol
InChI Key: MWYKYZVPABGBFP-UHFFFAOYSA-N
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Description

3-Amino-2,6-dichloroisonicotinaldehyde: is an organic compound with the molecular formula C6H4Cl2N2O. It is characterized by the presence of an aldehyde group, two chlorine atoms, and an amino group attached to a pyridine ring.

Scientific Research Applications

Chemistry: 3-Amino-2,6-dichloroisonicotinaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the design of drugs targeting specific enzymes or receptors .

Industry: In the material science industry, this compound is used in the synthesis of polymers and other advanced materials with specific properties .

Safety and Hazards

The safety data sheet for 3-Amino-2,6-dichloroisonicotinaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,6-dichloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by amination. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dichloroisonicotinaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and aldehyde groups allows it to form various interactions, including hydrogen bonds and covalent bonds, with its targets .

Comparison with Similar Compounds

    3-Amino-2-chloropyridine: Similar structure but lacks the second chlorine and aldehyde group.

    2,6-Dichloronicotinaldehyde: Lacks the amino group.

    3-Aminoisonicotinaldehyde: Lacks the chlorine atoms.

Uniqueness: 3-Amino-2,6-dichloroisonicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

3-amino-2,6-dichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-3(2-11)5(9)6(8)10-4/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYKYZVPABGBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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